
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- is a chiral epoxide compound. Epoxides are three-membered cyclic ethers, known for their high reactivity due to ring strain. This particular compound features a nitrophenyl group and a phenyl group attached to the oxirane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and are carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic asymmetric epoxidation. Catalysts like Jacobsen’s catalyst can be used to achieve high enantioselectivity. The process involves the use of environmentally benign oxidants and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The strained ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Oxidation: The phenyl group can undergo oxidation under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted products.
Reduction: Formation of 2-(2-aminophenyl)-3-phenyl-oxirane.
Oxidation: Formation of phenyl ketones or carboxylic acids.
Scientific Research Applications
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- involves its high reactivity due to the strained three-membered ring. The compound can interact with nucleophiles, leading to ring-opening reactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanes: Similar three-membered ring structure but with carbon atoms.
Aziridines: Three-membered rings with a nitrogen atom.
Oxaziridines: Contain both oxygen and nitrogen in the three-membered ring.
Uniqueness
Oxirane, 2-(2-nitrophenyl)-3-phenyl-, (2R,3R)- is unique due to its specific substituents (nitrophenyl and phenyl groups) and its chiral nature. This makes it particularly valuable in asymmetric synthesis and studies involving chiral interactions.
Properties
CAS No. |
83915-70-2 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(2R,3R)-2-(2-nitrophenyl)-3-phenyloxirane |
InChI |
InChI=1S/C14H11NO3/c16-15(17)12-9-5-4-8-11(12)14-13(18-14)10-6-2-1-3-7-10/h1-9,13-14H/t13-,14-/m1/s1 |
InChI Key |
NXUBDSJOSBLAMH-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


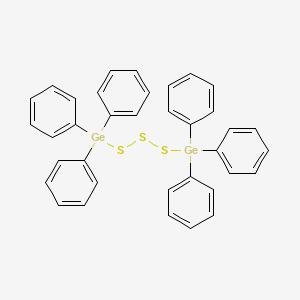
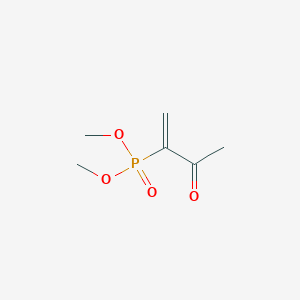

![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
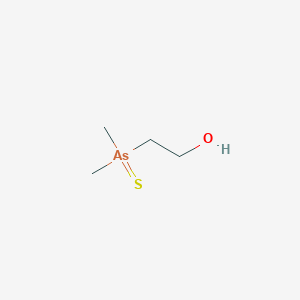
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)


![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
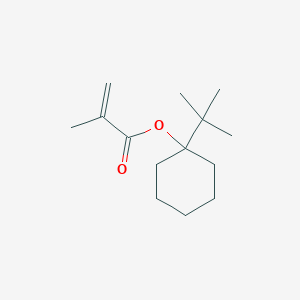
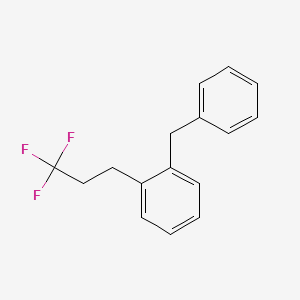
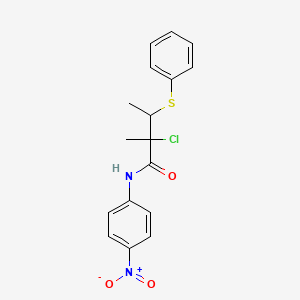
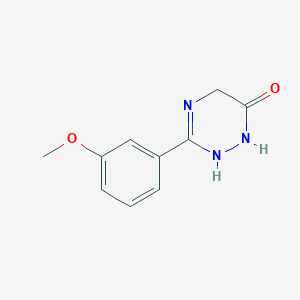
![Pyrrolidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14411950.png)
